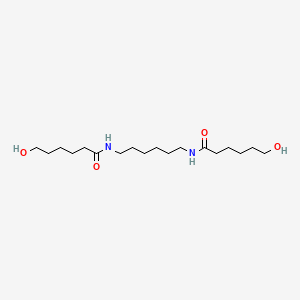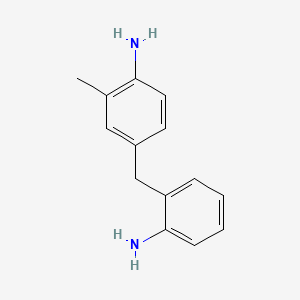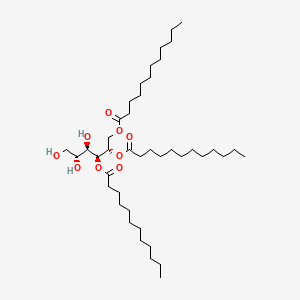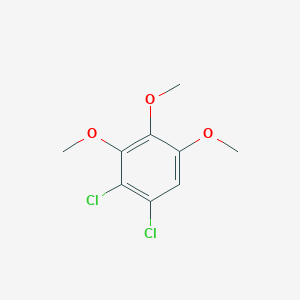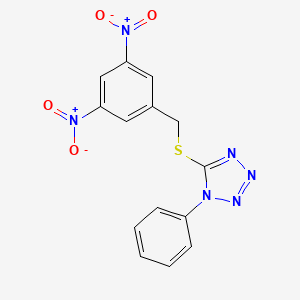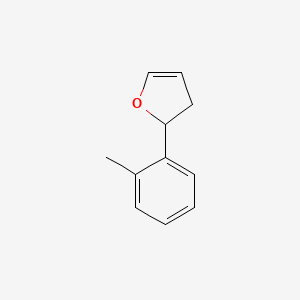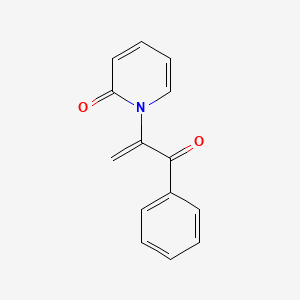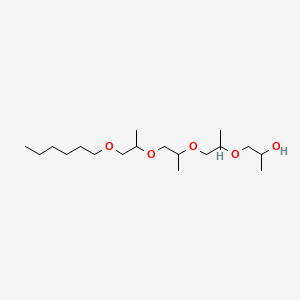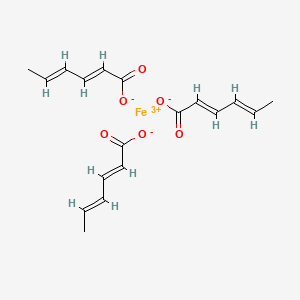
Iron(3+) (E,E)-hexa-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(3+) (E,E)-hexa-2,4-dienoate is a coordination compound where iron is in the +3 oxidation state, coordinated with (E,E)-hexa-2,4-dienoate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron(3+) (E,E)-hexa-2,4-dienoate typically involves the reaction of iron(III) salts with (E,E)-hexa-2,4-dienoic acid under controlled conditions. One common method is to dissolve iron(III) chloride in a suitable solvent, such as ethanol or water, and then add (E,E)-hexa-2,4-dienoic acid. The reaction mixture is stirred and heated to promote the formation of the coordination complex. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar methods as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pH, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Iron(3+) (E,E)-hexa-2,4-dienoate can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, where it can be reduced to iron(II) or oxidized to higher oxidation states.
Substitution Reactions: The (E,E)-hexa-2,4-dienoate ligands can be substituted by other ligands in the presence of suitable reagents.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.
Substitution: Ligand exchange can be facilitated by using ligands such as phosphines or amines.
Coordination: Coordination reactions often involve solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of this compound may yield iron(II) complexes, while substitution reactions can produce a variety of new coordination compounds.
Scientific Research Applications
Iron(3+) (E,E)-hexa-2,4-dienoate has several scientific research applications:
Catalysis: It can act as a catalyst in organic synthesis, particularly in reactions involving electron transfer.
Materials Science: The compound is used in the development of new materials with specific magnetic or electronic properties.
Biochemistry: It is studied for its potential role in biological systems, including its interaction with proteins and enzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of Iron(3+) (E,E)-hexa-2,4-dienoate involves its ability to coordinate with various substrates and facilitate electron transfer processes. The iron center can interact with molecular targets such as enzymes, altering their activity and leading to various biochemical effects. The pathways involved often include redox reactions and coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
Iron(III) acetate: Another iron(III) coordination compound with acetate ligands.
Iron(III) citrate: A coordination compound with citrate ligands.
Iron(III) oxalate: A compound with oxalate ligands.
Uniqueness
Iron(3+) (E,E)-hexa-2,4-dienoate is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. The (E,E)-hexa-2,4-dienoate ligands provide a unique electronic environment around the iron center, influencing its redox behavior and coordination chemistry.
Properties
CAS No. |
57898-49-4 |
|---|---|
Molecular Formula |
C18H21FeO6 |
Molecular Weight |
389.2 g/mol |
IUPAC Name |
(2E,4E)-hexa-2,4-dienoate;iron(3+) |
InChI |
InChI=1S/3C6H8O2.Fe/c3*1-2-3-4-5-6(7)8;/h3*2-5H,1H3,(H,7,8);/q;;;+3/p-3/b3*3-2+,5-4+; |
InChI Key |
JDGVJYQRQXQHSZ-KWYLWIMLSA-K |
Isomeric SMILES |
C/C=C/C=C/C(=O)[O-].C/C=C/C=C/C(=O)[O-].C/C=C/C=C/C(=O)[O-].[Fe+3] |
Canonical SMILES |
CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


